![molecular formula C7H10O4 B3819673 4-(allyloxy)-4-oxobutanoic acid](/img/structure/B3819673.png)
4-(allyloxy)-4-oxobutanoic acid
Overview
Description
4-(allyloxy)-4-oxobutanoic acid, also known as AOBA, is a chemical compound with the molecular formula C8H12O4. It is a derivative of butanoic acid and is commonly used in scientific research for its unique properties. AOBA is a white crystalline powder that is soluble in water and has a melting point of 124-126°C. The compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the field of research.
Scientific Research Applications
Spectroscopic and Structural Analysis
- 4-(allyloxy)-4-oxobutanoic acid has been studied for its molecular structure, using techniques such as FT-IR, NMR, and X-ray diffraction. Research shows its structure is characterized by interesting vibrational wavenumbers and hyper-conjugative interactions (Raju et al., 2015).
Nonlinear Optical Materials
- Studies indicate that derivatives of butanoic acid, including 4-(allyloxy)-4-oxobutanoic acid, are promising candidates for nonlinear optical materials due to their molecular properties like dipole moment and hyperpolarizabilities (Vanasundari et al., 2018).
Synthesis of Pharmaceutical Compounds
- 4-(allyloxy)-4-oxobutanoic acid plays a role in the synthesis of pharmaceutical compounds like trachyspic acid, which has potential applications as a tumor cell heparanase inhibitor (Morokuma et al., 2008).
Biological Activities and Apoptosis
- Some studies suggest that derivatives of 4-oxobutanoic acid, similar to 4-(allyloxy)-4-oxobutanoic acid, may have biological activities, such as inducing apoptosis in certain cell lines (Quash et al., 1995).
Applications in Organic Chemistry
- The acid is utilized in various organic synthesis processes, demonstrating its versatility in creating complex organic compounds and intermediates for further chemical reactions (Vinoth et al., 2020).
properties
IUPAC Name |
4-oxo-4-prop-2-enoxybutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-5-11-7(10)4-3-6(8)9/h2H,1,3-5H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYVZGBOJWAZJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)-4-oxobutanoic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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